N,N'-Desethylene Ofloxacin Hydrochloride
CAS No.: 1797983-25-5
Cat. No.: VC0041149
Molecular Formula: C16H19ClFN3O4
Molecular Weight: 371.793
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1797983-25-5 |
---|---|
Molecular Formula | C16H19ClFN3O4 |
Molecular Weight | 371.793 |
IUPAC Name | 7-fluoro-2-methyl-6-[2-(methylamino)ethylamino]-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C16H18FN3O4.ClH/c1-8-7-24-15-12(19-4-3-18-2)11(17)5-9-13(15)20(8)6-10(14(9)21)16(22)23;/h5-6,8,18-19H,3-4,7H2,1-2H3,(H,22,23);1H |
Standard InChI Key | XCUXHIUSNKPZPM-UHFFFAOYSA-N |
SMILES | CC1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCNC)F)C(=O)O.Cl |
Introduction
Chemical Properties and Structure
Molecular Structure
N,N'-Desethylene Ofloxacin Hydrochloride maintains the fundamental fluoroquinolone scaffold with specific modifications. The compound features a fluorinated quinolone core with the characteristic carboxylic acid group at position 3 (conventional numbering) necessary for antibacterial activity. The structural modification involves the removal of ethylene groups from the parent ofloxacin molecule, resulting in altered pharmacological properties while preserving the essential quinolone structure . This structural alteration has significant implications for the compound's biological activity and potential applications in pharmacological research.
Physical and Chemical Properties
The physical and chemical properties of N,N'-Desethylene Ofloxacin Hydrochloride provide crucial information for its characterization, handling, and application in research contexts. These properties are summarized in the following table:
The compound's structure features a fluorinated quinolone core with specific substitutions that differentiate it from the parent ofloxacin molecule. The removal of ethylene groups modifies the nitrogen-containing portion of the molecule, potentially altering its receptor binding properties and antimicrobial activity spectrum .
Chemical Identifiers
Various chemical identifiers facilitate the unambiguous identification of N,N'-Desethylene Ofloxacin Hydrochloride in chemical databases and literature. These identifiers enable researchers to access information about the compound across different platforms and ensure accurate referencing in scientific communications.
These chemical identifiers serve as unique digital fingerprints for the compound, allowing systematic cataloging and retrieval of chemical information across scientific databases . The InChI and SMILES notations provide machine-readable representations of the compound's structure, facilitating computational analysis and molecular modeling studies.
Synthesis and Preparation
The synthesis of N,N'-Desethylene Ofloxacin Hydrochloride involves specific chemical processes that modify the parent ofloxacin structure. Understanding these synthetic routes is essential for researchers seeking to produce or study this compound.
The primary synthetic approach typically involves the modification of ofloxacin through controlled chemical reactions that target the ethylene groups. This process requires careful selection of reagents and reaction conditions to ensure selective removal of the ethylene groups without compromising the integrity of the quinolone core structure . The synthesis often employs strong acids or bases under controlled temperature conditions, followed by purification steps to isolate the desired N,N'-Desethylene derivative.
Industrial production methods for N,N'-Desethylene Ofloxacin Hydrochloride follow similar principles but are conducted on larger scales with optimized parameters. These methods incorporate high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The reaction conditions are carefully controlled to maximize yield and minimize impurities, often utilizing continuous flow reactors and automated monitoring systems for consistent product quality .
Mechanism of Action
Like other fluoroquinolones, N,N'-Desethylene Ofloxacin Hydrochloride is believed to exert its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and transcription. These enzymes are responsible for the supercoiling and uncoiling of bacterial DNA, processes necessary for cell division and protein synthesis.
The compound's interaction with these bacterial enzymes involves binding to the enzyme-DNA complex, preventing the completion of DNA synthesis and repair. This interference with fundamental bacterial cellular processes leads to disruption of bacterial growth and, ultimately, cell death. The specific structural modifications in N,N'-Desethylene Ofloxacin Hydrochloride may alter its binding affinity for these target enzymes compared to the parent ofloxacin, potentially resulting in different antimicrobial potency and spectrum.
The molecular basis for this interaction involves the compound's quinolone core structure, which is conserved among fluoroquinolones. The carboxylic acid group at position 3 and the keto group at position 4 are crucial for binding to the enzyme-DNA complex, while the fluorine atom at position 6 enhances cell penetration and target binding. The modified amine groups resulting from the removal of ethylene groups may influence the compound's pharmacokinetic properties and target binding characteristics.
Biological Activity and Applications
Antimicrobial Activity
As a derivative of ofloxacin, N,N'-Desethylene Ofloxacin Hydrochloride is expected to exhibit antimicrobial activity, particularly against bacterial pathogens. The compound retains the core structural features characteristic of fluoroquinolones, which are known for their broad-spectrum antibacterial properties.
The following table presents a potential antimicrobial activity profile of N,N'-Desethylene Ofloxacin Hydrochloride based on known properties of structurally similar fluoroquinolones:
Bacterial Strain | Expected Sensitivity | Basis for Prediction |
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Escherichia coli | Sensitive | Similar to other fluoroquinolones |
Staphylococcus aureus | Sensitive | Quinolone core activity |
Pseudomonas aeruginosa | Potentially sensitive | Fluorination enhances activity |
Klebsiella pneumoniae | Sensitive | Broad-spectrum activity of class |
Streptococcus pneumoniae | Moderate sensitivity | Variable among fluoroquinolones |
It should be noted that the actual antimicrobial profile of N,N'-Desethylene Ofloxacin Hydrochloride may differ from these predictions, and definitive determination would require specific microbiological testing.
Research Applications
N,N'-Desethylene Ofloxacin Hydrochloride serves as a valuable research tool in various scientific disciplines. In medicinal chemistry, it functions as a model compound for studying structure-activity relationships among fluoroquinolone derivatives. The specific structural modifications present in this compound provide insights into how chemical alterations affect antimicrobial potency, pharmacokinetic properties, and target enzyme binding .
In biological research, the compound is investigated for its interactions with bacterial DNA gyrase and topoisomerase IV, offering a platform for understanding the molecular mechanisms of fluoroquinolone action and bacterial resistance development. Additionally, studies on N,N'-Desethylene Ofloxacin Hydrochloride may contribute to the development of new antibiotics with improved properties, such as enhanced activity against resistant strains or reduced adverse effects.
Pharmacokinetics
The pharmacokinetic properties of N,N'-Desethylene Ofloxacin Hydrochloride provide crucial information about its absorption, distribution, metabolism, and elimination in biological systems. While specific data on this derivative may be limited, some pharmacokinetic characteristics can be inferred from studies on related fluoroquinolones.
The structural modifications in N,N'-Desethylene Ofloxacin Hydrochloride, particularly the removal of ethylene groups, may affect its bioavailability, tissue distribution, and elimination pathways compared to the parent compound. Research suggests that fluoroquinolones with similar structures typically exhibit good oral bioavailability and extensive tissue distribution.
Elimination of N,N'-Desethylene Ofloxacin Hydrochloride likely occurs predominantly through renal pathways, similar to other fluoroquinolones. The compound's half-life may be extended in patients with impaired renal function, potentially necessitating dosage adjustments in clinical research settings. Metabolic pathways might involve oxidation, reduction, and conjugation reactions, with the specific metabolites determined by the compound's unique structure.
Comparison with Related Compounds
N,N'-Desethylene Ofloxacin Hydrochloride represents one member of the fluoroquinolone family, and comparing it with related compounds provides valuable context for understanding its unique properties and potential applications.
Ofloxacin, the parent compound, is a racemic mixture widely used as an antibiotic in clinical settings. It demonstrates broad-spectrum activity against various bacterial pathogens. Levofloxacin, a stereoisomer of ofloxacin, exhibits enhanced activity against certain bacteria due to its specific stereochemical configuration. The S-enantiomer demonstrates greater potency against target bacterial enzymes compared to the R-enantiomer .
Ciprofloxacin, another widely used fluoroquinolone, features a different core structure with a cyclopropyl group and a piperazinyl substituent. These structural differences contribute to its distinct antimicrobial spectrum and pharmacokinetic properties . It demonstrates potent activity against a broad range of bacterial pathogens, particularly Gram-negative species.
The structural differences between N,N'-Desethylene Ofloxacin Hydrochloride and these related compounds highlight the significance of specific chemical modifications in determining antimicrobial activity, pharmacokinetic properties, and clinical applications of fluoroquinolones. The removal of ethylene groups in N,N'-Desethylene Ofloxacin Hydrochloride likely influences its binding affinity for bacterial enzymes and its behavior in biological systems, potentially resulting in a distinct pharmacological profile .
Current Research and Future Directions
Current research involving N,N'-Desethylene Ofloxacin Hydrochloride focuses on several key areas that may shape future applications of this compound. One significant research direction involves investigating its potential as a lead compound for developing new antimicrobial agents with improved properties, such as enhanced activity against resistant bacterial strains or reduced propensity for resistance development .
Studies exploring the structure-activity relationships of fluoroquinolone derivatives, including N,N'-Desethylene Ofloxacin Hydrochloride, contribute to our understanding of how specific structural features influence antimicrobial potency and spectrum. This knowledge guides the rational design of new antimicrobial agents with optimized properties.
Research into the pharmacokinetics and metabolism of N,N'-Desethylene Ofloxacin Hydrochloride provides insights into the biotransformation pathways of fluoroquinolones in biological systems. This information is valuable for predicting drug interactions, optimizing dosing regimens, and anticipating potential adverse effects in research settings.
Future research directions may include:
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Detailed investigation of its antimicrobial spectrum and potency against resistant bacterial strains
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Exploration of potential non-antibacterial applications, such as antiviral or anticancer activities that have been observed with some fluoroquinolones
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Development of novel synthetic methods for producing N,N'-Desethylene Ofloxacin Hydrochloride with improved efficiency and purity
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Computational studies to elucidate its binding interactions with target bacterial enzymes at the molecular level
These research endeavors may expand our understanding of N,N'-Desethylene Ofloxacin Hydrochloride and potentially lead to new applications in antimicrobial therapy or other biomedical fields.
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